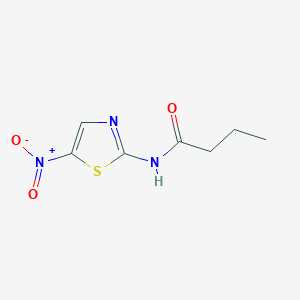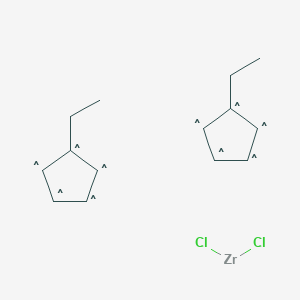![molecular formula C13H9Cl2NO2 B6356988 1-[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95% CAS No. 1546175-34-1](/img/structure/B6356988.png)
1-[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95% (abbreviated as 1-6-2,5-DC-P-E) is an organic compound that has been used in a variety of scientific research applications. It is a type of phenoxy-pyridine derivative, and is composed of a phenoxy group, a pyridine ring, and an ethanone moiety. This compound has a wide range of applications in the fields of chemistry, biology, and medicine, due to its unique properties.
Wissenschaftliche Forschungsanwendungen
1-6-2,5-DC-P-E has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of novel heterocyclic compounds, such as 2,4,6-tri-substituted pyridines and pyrimidines. It has also been used as a reagent for the synthesis of various organometallic compounds, such as palladium complexes. In addition, 1-6-2,5-DC-P-E has been used in the synthesis of various heterocyclic compounds, such as indoles, oxazoles, and thiazoles.
Wirkmechanismus
The mechanism of action of 1-6-2,5-DC-P-E is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of various heterocyclic compounds. It is believed that the compound forms a complex with the reactants, which then undergoes a series of reactions to yield the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-6-2,5-DC-P-E have not been extensively studied. However, it has been shown to have some effects on the human body. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitter serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
1-6-2,5-DC-P-E has a number of advantages and limitations for lab experiments. One of the main advantages of using this compound is its low cost and availability. In addition, it is relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to using this compound. It is a relatively unstable compound and can be easily degraded by light and oxygen. In addition, it has a low solubility in water, which can limit its use in certain reactions.
Zukünftige Richtungen
1-6-2,5-DC-P-E has a number of potential future directions. One potential future direction is the use of this compound in the synthesis of novel heterocyclic compounds. It could also be used in the synthesis of various organometallic compounds, such as palladium complexes. In addition, it could be used in the synthesis of various heterocyclic compounds, such as indoles, oxazoles, and thiazoles. Finally, it could be used as a substrate in the synthesis of various drugs and pharmaceuticals.
Synthesemethoden
1-6-2,5-DC-P-E is synthesized through a two-step process. The first step involves the reaction of 2,5-dichlorophenol with ethyl chloroformate in the presence of N,N-dimethylformamide, which yields an intermediate compound. The second step involves the reaction of the intermediate compound with pyridine in the presence of a base, such as sodium hydroxide, which yields 1-6-2,5-DC-P-E.
Eigenschaften
IUPAC Name |
1-[6-(2,5-dichlorophenoxy)pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c1-8(17)9-2-5-13(16-7-9)18-12-6-10(14)3-4-11(12)15/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLXSHAWZULOPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)OC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![11,12-Bis[N-methyl-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)](/img/structure/B6356943.png)
![[Dimethylbis(cyclopentadienyl)silyl]zirconium dichloride; 98%](/img/structure/B6356947.png)





![1-[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6356994.png)